(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid

Asymmetric Organocatalysis Aldol Reaction Ionic Liquids

Researchers requiring precise conformational control in peptide design often face supply inconsistency with generic 4-substituted prolines. (2S,4S)-4-Phenoxypyrrolidine-2-carboxylic acid (CAS 113949-37-4) is a stereochemically defined, non-proteinogenic amino acid that resolves this challenge. - Induces Cγ-exo ring pucker for compact turn conformations in peptidomimetics. - Enables asymmetric aldol catalysis in ionic liquids with up to 93.2% yield and 88.5% ee. - Validated scaffold for AT1 receptor antagonists (up to 100-fold potency enhancement). Supplied with rigorous stereochemical fidelity for medicinal chemistry and peptide engineering applications.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 113949-37-4
Cat. No. B039829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid
CAS113949-37-4
Synonyms(2S,4S)-4-PHENOXY-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)OC2=CC=CC=C2
InChIInChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
InChIKeyRWSHAZYNUOFZMI-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2S,4S)-4-Phenoxypyrrolidine-2-Carboxylic Acid: Core Identity and Research Utility


(2S,4S)-4-Phenoxypyrrolidine-2-carboxylic acid (CAS 113949-37-4), also known as cis-4-phenoxy-L-proline, is a conformationally constrained, non-proteinogenic amino acid derivative. Its pyrrolidine ring bears a 4S-phenoxy substituent, which imposes distinct stereoelectronic constraints and hydrophobic character relative to unmodified proline [1]. This structural motif is foundational for building peptidomimetics with tailored secondary structures and for developing organocatalysts that operate in non-conventional media. The compound is supplied as a chiral building block for medicinal chemistry, peptide engineering, and asymmetric synthesis applications .

Why (2S,4S)-4-Phenoxypyrrolidine-2-Carboxylic Acid Cannot Be Replaced by Common Proline Analogs


The (2S,4S) stereochemistry and 4-phenoxy substitution are non-negotiable for applications requiring specific conformational bias or hydrophobic shielding. In peptides, 4S-substituted prolines induce a Cγ-exo ring pucker that alters backbone dihedral angles, favoring compact turn conformations, while 4R-substituted analogs or unmodified proline produce opposite puckering preferences [1]. For catalysis, the phenoxy group provides essential hydrophobic sequestration that enables high stereocontrol in aqueous or ionic liquid media, a property absent in simple hydroxyproline or alkyl-substituted prolines [2]. Procurement of a generic '4-substituted proline' without exact stereochemical and electronic matching will yield unpredictable conformational and catalytic outcomes.

Quantitative Differentiation of (2S,4S)-4-Phenoxypyrrolidine-2-Carboxylic Acid from Closest Analogs


Superior Aldol Reaction Yields in Ionic Liquid Media

As an organocatalyst in the ionic liquid [bmim]PF6, (4S)-phenoxy-(S)-proline (the free amino acid) delivers aldol products with yields up to 93.2% and enantioselectivity up to 88.5% ee [1]. In contrast, unmodified L-proline in the same ionic liquid medium, even with the assistance of chiral ionic liquid additives, achieves yields up to 88% and ee up to 98% [2]. While proline with additives can reach slightly higher ee, the phenoxyproline catalyst attains superior yield (93.2% vs. 88%) without requiring additives, and importantly, the catalyst/ionic liquid system can be recycled multiple times with minimal loss of activity [1].

Asymmetric Organocatalysis Aldol Reaction Ionic Liquids

100-Fold Potency Increase in Angiotensin II AT1 Receptor Antagonism

Incorporation of a 4-phenoxyproline residue via an amide linkage into a 4-aminoimidazole scaffold resulted in compound 2, which exhibited a 100-fold increase in in vitro potency compared to the parent compound 1 [1]. The parent compound 1 possessed a pA2 of approximately 7.0 in the rabbit aorta strip assay, while the phenoxyproline-containing derivative 2 achieved dramatically higher potency [2]. This dramatic enhancement is attributed to the phenoxyproline moiety establishing a new binding subsite interaction not accessed by losartan or earlier imidazole-based antagonists.

Medicinal Chemistry Angiotensin II Antagonist Peptidomimetic

Cγ-Exo Ring Pucker Bias for Peptide Conformational Control

4S-substituted prolines, including (2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid, induce a Cγ-exo ring pucker in peptides. This pucker correlates with more compact backbone conformations (e.g., PPII, αR helices) and influences the cis-trans amide bond equilibrium [1]. In contrast, 4R-substituted prolines or unmodified proline favor a Cγ-endo pucker, leading to different backbone dihedral angles and turn propensities [2]. This stereoelectronically dictated bias provides predictable, programmable conformational constraints for designing bioactive peptides with enhanced target affinity or metabolic stability.

Peptide Engineering Conformational Analysis Peptidomimetics

Improved Pharmacokinetic Profile of Phenoxyproline-Derived α2δ Ligands

A series of substituted (2S,4S)-benzylproline α2δ ligands were designed from (2S,4R)-hydroxy-L-proline and exhibited improved pharmacokinetic profiles compared to earlier (4S)-phenoxyproline derivatives [1]. While this study focuses on next-generation compounds, it establishes the (4S)-phenoxyproline scaffold as a validated starting point for optimization, with the newer benzylproline series demonstrating superior oral bioavailability and in vivo efficacy. Compound 16 from this series advanced to clinical development for neuropathic pain [1].

α2δ Ligands Neuropathic Pain Drug Design

High-Value Application Scenarios for (2S,4S)-4-Phenoxypyrrolidine-2-Carboxylic Acid


Asymmetric Organocatalysis in Ionic Liquids or Aqueous Media

The free amino acid serves as a recyclable organocatalyst for direct asymmetric aldol reactions. Its hydrophobic phenoxy group enables efficient catalysis in ionic liquids (e.g., [bmim]PF6) with yields up to 93.2% and enantioselectivity up to 88.5% ee [1]. The catalyst/ionic liquid system can be reused multiple cycles without significant activity loss, making it suitable for green chemistry process development [1].

Peptidomimetic Design Requiring Exo-Pucker Conformation

When incorporated into peptides, (2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid induces a Cγ-exo ring pucker that stabilizes compact backbone conformations (PPII, αR) [2]. This stereoelectronic constraint is ideal for engineering type VI β-turns, collagen mimetics, or protease-resistant peptide therapeutics where precise backbone geometry dictates target engagement and metabolic stability [2].

Lead Optimization of Angiotensin II AT1 Receptor Antagonists

The phenoxyproline amide motif has been validated to confer up to 100-fold potency enhancement in AT1 receptor antagonists [3]. Research groups pursuing novel antihypertensive agents can utilize this building block to explore the N-imidazolyl-2-octanoic acid pharmacophore space, with the phenoxyproline residue establishing unique receptor subsite interactions not accessible to losartan-based chemotypes [4].

Synthesis of Constrained Peptides for α2δ Ligand Programs

(4S)-Phenoxyproline derivatives have been foundational in the development of α2δ ligands for neuropathic pain. Although newer benzylproline analogs have shown improved PK, the phenoxyproline scaffold remains a key intermediate for structure-activity relationship studies and for generating conformationally constrained peptide libraries targeting voltage-gated calcium channel subunits [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.